molecular formula C19H18N2O2 B5768427 2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B5768427
M. Wt: 306.4 g/mol
InChI Key: KTRKWJLBPZPYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound with the molecular formula C12H12N2O2. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide typically involves the reaction of 3-formyl-2-methylindole with N-methyl-N-phenylacetamide under specific conditions. One common method involves the use of a catalyst such as CuI and the application of microwave irradiation to accelerate the reaction . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a formyl group, methyl group, and indole ring makes it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-17(13-22)16-10-6-7-11-18(16)21(14)12-19(23)20(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRKWJLBPZPYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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